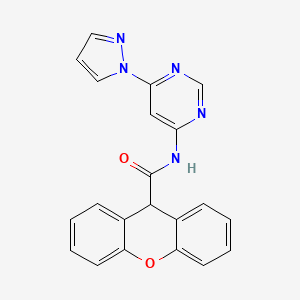
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazine with 1,3-diketones . Another method involves the reaction of the pyrazole with pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride in the presence of N, N-diisopropylethylamine .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions due to the presence of reactive nitrogen atoms in their structure. For example, they can react with carbonyl chloride to produce a series of potent, selective, and orally active compounds .
Physical And Chemical Properties Analysis
Pyrazoles are generally weak bases, with a pKb of around 11.5 . Their physical and chemical properties can be greatly influenced by the substituents attached to the pyrazole ring .
Aplicaciones Científicas De Investigación
Anticoronavirus Activity
Compounds with the pyrazole and pyrimidine structures have shown promise in in vitro studies for their anticoronavirus activity. The presence of these moieties in various derivatives has been linked to the inhibition of viral replication, which is crucial in the fight against coronavirus diseases .
Antitumoral Activity
The pyrazole-pyrimidine-xanthene compound has been associated with antitumoral properties. Research indicates that structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral activity, with some derivatives inhibiting tubulin polymerization, a process vital for cell division in tumors .
Spin State Behavior in Iron (II) Complexes
The compound’s derivatives have been used to study the spin state behavior of iron (II) complex salts. This research is significant in the field of magnetochemistry, where understanding the spin transitions of iron can lead to the development of new magnetic materials and sensors .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including derivatives of the compound , have shown potent antileishmanial and antimalarial activities. These activities make them valuable in the development of new treatments for parasitic diseases .
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
This compound’s framework is promising for the inhibition of GSK-3, an enzyme involved in numerous cellular processes, including metabolism and cell signaling. Inhibitors of GSK-3 have therapeutic potential in treating conditions like Alzheimer’s disease and bipolar disorder .
Pharmacological Properties
The compound’s derivatives have a wide range of pharmacological properties, including acting as antitubercular, anxiolytic, antiviral, hypnotic, and analgesic agents. They are also explored for their potential in treating gastrointestinal diseases and anorexia nervosa, as well as inhibiting cholesterol formation .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2/c27-21(25-18-12-19(23-13-22-18)26-11-5-10-24-26)20-14-6-1-3-8-16(14)28-17-9-4-2-7-15(17)20/h1-13,20H,(H,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOZVFWDQGLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=NC=N4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)
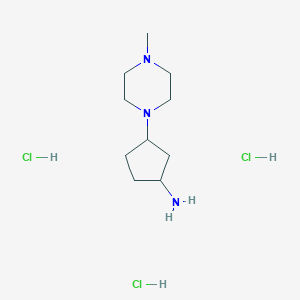
![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)

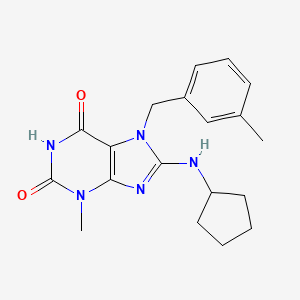
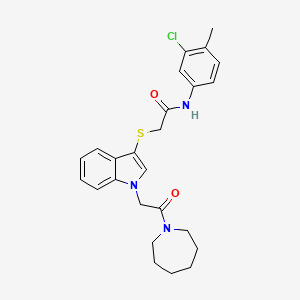
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
![N-cyclohexyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2992831.png)
![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)
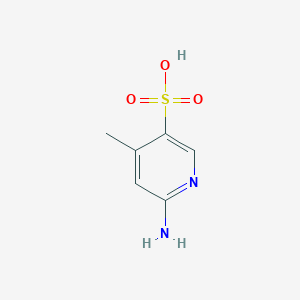
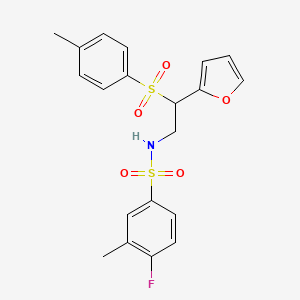
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2992836.png)
![ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate](/img/structure/B2992838.png)